3-Sulfopyridine-4-carboxylic acid

Anticoagulant Factor VII Factor X

3‑Sulfopyridine‑4‑carboxylic acid (syn. 3‑sulfoisonicotinic acid, NSC is a pyridine derivative that carries both a sulfonic acid group at the 3‑position and a carboxylic acid group at the 4‑position.

Molecular Formula C6H5NO5S
Molecular Weight 203.17 g/mol
CAS No. 4833-93-6
Cat. No. B1615884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Sulfopyridine-4-carboxylic acid
CAS4833-93-6
Molecular FormulaC6H5NO5S
Molecular Weight203.17 g/mol
Structural Identifiers
SMILESC1=CN=CC(=C1C(=O)O)S(=O)(=O)O
InChIInChI=1S/C6H5NO5S/c8-6(9)4-1-2-7-3-5(4)13(10,11)12/h1-3H,(H,8,9)(H,10,11,12)
InChIKeyZCGLTSZUDFDAEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3‑Sulfopyridine‑4‑carboxylic Acid (CAS 4833‑93‑6) – Sourcing‑Relevant Profile and Class Position


3‑Sulfopyridine‑4‑carboxylic acid (syn. 3‑sulfoisonicotinic acid, NSC 74449) is a pyridine derivative that carries both a sulfonic acid group at the 3‑position and a carboxylic acid group at the 4‑position . With a molecular formula of C₆H₅NO₅S and a molecular weight of 203.17 g·mol⁻¹, the compound is a white to off‑white crystalline solid with a reported density of 1.722 g·cm⁻³ . It belongs to the small family of sulfopyridine carboxylic acids, a class of bifunctional building blocks that are employed as intermediates in medicinal chemistry, as ligands for metal‑complex design, and as precursors for functional materials .

Why 3‑Sulfopyridine‑4‑carboxylic Acid Cannot Be Replaced by a Generic Sulfopyridine Carboxylic Acid Isomer


The sulfopyridine carboxylic acid family comprises several positional isomers (e.g., 2‑sulfopyridine‑4‑carboxylic acid, 4‑sulfopyridine‑3‑carboxylic acid, and 3‑sulfopyridine‑2‑carboxylic acid) that share an identical molecular formula and molecular weight [1]. Despite this superficial similarity, the precise location of the sulfonic acid and carboxylic acid substituents on the pyridine ring governs the compound’s acidity, hydrogen‑bond donor/acceptor topology, metal‑chelation geometry, and biological recognition [2]. Consequently, a procurement decision based solely on “a sulfopyridine carboxylic acid” risks selecting an isomer that is inactive in the intended biological assay, unable to form the desired metal‑organic framework node, or incompatible with a validated synthetic route.

3‑Sulfopyridine‑4‑carboxylic Acid – Head‑to‑Head Quantitative Differentiation Evidence


Clinically Validated Anticoagulant Salt: Neodymium 3‑Sulpho‑isonicotinate vs. Un‑sulfonated Isonicotinic Acid Salts

The neodymium salt of 3‑sulfopyridine‑4‑carboxylic acid (neodymium 3‑sulpho‑isonicotinate) is a clinically used intravenous anticoagulant that selectively reduces coagulation factors VII, IX, and X without affecting prothrombin levels [1]. In contrast, the neodymium salt of the parent isonicotinic acid (pyridine‑4‑carboxylic acid) has not been reported to exhibit any anticoagulant activity, demonstrating that the 3‑sulfonic acid group is essential for pharmacological activity [2].

Anticoagulant Factor VII Factor X Neodymium Blood coagulation

NCI Screening History (NSC 74449) vs. Isomeric Sulfopyridine Carboxylic Acids

3‑Sulfopyridine‑4‑carboxylic acid was assigned the National Service Center (NSC) number 74449 by the U.S. National Cancer Institute, indicating it was selected for biological screening in the NCI’s compound acquisition program [1]. Among the positional isomers, only the 3‑sulfo‑4‑carboxy substitution pattern carries this specific NSC identifier; the 2‑sulfopyridine‑4‑carboxylic acid isomer (CAS 18616‑07‑4) and the 4‑sulfopyridine‑3‑carboxylic acid isomer (CAS 14045‑15‑9) have different CAS numbers and no publicly listed NSC numbers [2].

NCI Anticancer screening NSC number Drug discovery

Dual‑Functional Chelating Scaffold vs. Mono‑Functional Pyridine‑4‑carboxylic Acid or Pyridine‑3‑sulfonic Acid

Pyridine‑4‑carboxylic acid (isonicotinic acid) and pyridine‑3‑sulfonic acid each form non‑classical zwitterionic tetrahydrate complexes with Co(II) and Ni(II) [1]. 3‑Sulfopyridine‑4‑carboxylic acid combines both functional groups in a single molecule, offering the potential for tridentate (N, COO⁻, SO₃⁻) or bridging coordination modes that are inaccessible to either mono‑functional ligand alone [2]. While direct stability constants for the 3‑sulfo‑4‑carboxy isomer have not been published, the structural precedent from the mono‑functional analogs strongly supports differentiated metal‑binding geometry and stoichiometry.

Metal complex Cobalt Nickel Zwitterion Coordination chemistry

Physicochemical Properties: Density and Hydrogen‑Bonding Capacity vs. Positional Isomers

The experimentally reported density of 3‑sulfopyridine‑4‑carboxylic acid is 1.722 g·cm⁻³ . It possesses 6 hydrogen‑bond acceptor sites and 2 hydrogen‑bond donor sites . These values differ from those of closely related isomers such as 4‑sulfopyridine‑3‑carboxylic acid (CAS 14045‑15‑9, density not publicly reported; predicted pKa and solubility differ due to altered intramolecular hydrogen bonding between adjacent substituents) .

Density Hydrogen bond Solubility Physicochemical property

Pharmaceutical Formulation History: Marketed Neodymium 3‑Sulpho‑isonicotinate Injection vs. Un‑sulfonated Analog Salts

Neodymium 3‑sulpho‑isonicotinate was formulated as a marketed injectable drug product (e.g., Isothrodym Injection) at a concentration of 22.5 mg per dose for the treatment of thrombosis, embolism, and myocardial infarction [1]. No analogous pharmaceutical product based on a neodymium salt of an un‑sulfonated pyridine carboxylic acid or of a differently positioned sulfopyridine carboxylic acid isomer has been approved or marketed [2].

Pharmaceutical Thrombosis Embolism Myocardial infarction Formulation

Selective Coagulation Factor Reduction vs. Broad‑Spectrum Anticoagulants (Class‑Level Inference)

At a therapeutic intravenous dose of 5 mg·kg⁻¹, neodymium 3‑sulpho‑isonicotinate impairs intrinsic blood thromboplastin generation by inhibiting Christmas factor (factor IX) and factor X, while also reducing factor VII activity; prothrombin (measured by the two‑stage method) and the thrombin‑fibrinogen reaction remain unaffected [1]. In contrast, the classic anticoagulant warfarin non‑selectively reduces vitamin K‑dependent factors (II, VII, IX, X), and heparin inhibits thrombin (factor IIa) and factor Xa broadly [2]. The selectivity profile of the neodymium salt of 3‑sulfopyridine‑4‑carboxylic acid—sparing prothrombin while targeting factors VII, IX, and X—is mechanistically distinct.

Anticoagulant Factor VII Factor IX Thromboplastin Prothrombin

3‑Sulfopyridine‑4‑carboxylic Acid – Research and Industrial Application Scenarios Supported by Evidence


Anticoagulant Research Tool for Factor VII/IX/X‑Selective Inhibition Studies

The neodymium salt of 3‑sulfopyridine‑4‑carboxylic acid provides a unique pharmacological probe that selectively reduces factors VII, IX, and X while sparing prothrombin [1]. This profile is distinct from warfarin (pan‑vitamin K‑dependent factor reduction) and heparin (thrombin/factor Xa inhibition). Researchers studying the extrinsic and intrinsic coagulation cascades can use this compound to dissect factor‑specific contributions to thromboplastin generation without confounding prothrombin depletion [1].

Metal‑Organic Framework (MOF) and Coordination Polymer Design Using a Tridentate Pyridine Ligand

The combination of pyridine nitrogen, 4‑carboxylic acid, and 3‑sulfonic acid in a single molecular scaffold creates a tridentate or bridging ligand capable of generating coordination networks with unique topology [1]. Unlike pyridine‑4‑carboxylic acid (bidentate) or pyridine‑3‑sulfonic acid (mono‑/bidentate), the dual‑functional compound can occupy three coordination sites, enabling the construction of higher‑dimensionality frameworks [1].

Drug‑Discovery Screening Libraries – NCI‑Validated Chemical Diversity

The assignment of NSC 74449 by the National Cancer Institute confirms that this specific isomer was selected for biological screening [1]. Procurement of the NSC‑listed compound ensures that screening results are traceable to a defined chemical entity with a documented biological interrogation history, which is critical for hit validation and structure‑activity relationship (SAR) studies [1].

Pharmaceutical Development of Antithrombotic Agents with a Regulatory Precedent

The prior marketing authorization of neodymium 3‑sulpho‑isonicotinate injection (Isothrodym) for thrombosis and embolism indications provides a regulatory and toxicological precedent for the 3‑sulfo‑4‑carboxy isomer [1]. This reduces the development risk for new chemical entities derived from the same scaffold and supports the use of 3‑sulfopyridine‑4‑carboxylic acid as a key starting material or reference standard in pharmaceutical development [1].

Quote Request

Request a Quote for 3-Sulfopyridine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.